molecular formula C25H22Br2O4 B12710391 Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (+-)- CAS No. 63935-34-2

Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (+-)-

Cat. No.: B12710391
CAS No.: 63935-34-2
M. Wt: 546.2 g/mol
InChI Key: LYNPWHQOXASIRW-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, two bromine atoms, and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of bromine atoms and phenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The process may also involve the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of ester groups to alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenyl esters. These products can have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound’s derivatives may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester
  • Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-methoxyphenyl)-, (3-phenoxyphenyl)methyl ester
  • Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-methoxyphenyl)methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2,2-dibromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, (±)- is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

63935-34-2

Molecular Formula

C25H22Br2O4

Molecular Weight

546.2 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2,2-dibromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H22Br2O4/c1-2-29-20-13-11-19(12-14-20)24(17-25(24,26)27)23(28)30-16-18-7-6-10-22(15-18)31-21-8-4-3-5-9-21/h3-15H,2,16-17H2,1H3

InChI Key

LYNPWHQOXASIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Br)Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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